2-(3-Methoxyphenyl)-1H-imidazole CAS number and molecular weight
2-(3-Methoxyphenyl)-1H-imidazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established chemical principles.
Core Compound Identification and Properties
2-(3-Methoxyphenyl)-1H-imidazole is an aromatic heterocyclic compound featuring an imidazole ring substituted at the 2-position with a 3-methoxyphenyl group. This structural motif is a common scaffold in a variety of biologically active molecules.
| Property | Value | Source |
| CAS Number | 76875-21-3 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar imidazole compounds[2][3] |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from the polarity of the imidazole and methoxyphenyl groups[2][3] |
Synthesis of 2-(3-Methoxyphenyl)-1H-imidazole
The synthesis of 2-substituted imidazoles is well-established in organic chemistry. A common and efficient method is the Debus-Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4]
Proposed Synthetic Pathway: The Radziszewski Reaction
The Radziszewski reaction provides a direct route to 2-(3-Methoxyphenyl)-1H-imidazole from commercially available starting materials: glyoxal, 3-methoxybenzaldehyde, and a source of ammonia.
Caption: Synthetic workflow for 2-(3-Methoxyphenyl)-1H-imidazole via the Radziszewski reaction.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the Radziszewski synthesis and may require optimization.[4]
Materials:
-
3-Methoxybenzaldehyde
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Glyoxal (40% aqueous solution)
-
Ammonium acetate or aqueous ammonia
-
Ethanol or another suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Add ammonium acetate (2-3 equivalents) to the solution and stir until dissolved. Ammonium acetate serves as the ammonia source.
-
To this stirring solution, add an aqueous solution of glyoxal (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Ammonium Acetate: This is often used as a convenient solid source of ammonia in the Radziszewski reaction, simplifying the handling of gaseous ammonia.
-
Ethanol: As a polar protic solvent, ethanol is effective at dissolving the reactants and facilitating the reaction.
-
Reflux: Heating the reaction mixture increases the reaction rate, leading to a higher yield in a shorter time.
-
Purification: Recrystallization or column chromatography is necessary to remove unreacted starting materials and byproducts, ensuring the purity of the final compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the methoxy group (OCH₃) protons around δ 3.8 ppm.
-
Aromatic protons of the methoxyphenyl group will appear in the aromatic region (δ 6.8-7.8 ppm) with characteristic splitting patterns (doublets, triplets, and a singlet or doublet of doublets).
-
Protons on the imidazole ring are expected to appear as singlets or doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm.
-
A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D₂O.
-
-
¹³C NMR:
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A signal for the methoxy carbon around δ 55 ppm.
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Signals for the aromatic carbons of the methoxyphenyl ring between δ 110 and 160 ppm.
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Signals for the carbons of the imidazole ring in the range of δ 115-145 ppm.
-
-
IR Spectroscopy:
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A broad N-H stretching band around 3100-3400 cm⁻¹.
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Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
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C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
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A strong C-O stretching band for the methoxy group around 1250 cm⁻¹.
-
-
Mass Spectrometry:
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The molecular ion peak (M⁺) is expected at m/z = 174.20.
-
Applications in Research and Drug Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12][13] Derivatives of imidazole exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
While specific biological studies on 2-(3-Methoxyphenyl)-1H-imidazole are not extensively documented in the provided search results, the presence of the methoxyphenyl group on the imidazole core suggests potential for biological activity. For instance, related compounds such as 4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1H-imidazole have demonstrated notable antibacterial activity.[14] Furthermore, 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole derivatives have been investigated as potential anticancer agents.[11]
This suggests that 2-(3-Methoxyphenyl)-1H-imidazole could serve as a valuable building block for the synthesis of new therapeutic agents. Its potential biological activities warrant further investigation.
Caption: Potential applications of 2-(3-Methoxyphenyl)-1H-imidazole in drug discovery.
Conclusion and Future Outlook
2-(3-Methoxyphenyl)-1H-imidazole is a readily accessible compound with significant potential as a scaffold in the development of new pharmaceuticals and functional materials. While detailed characterization and biological evaluation of this specific molecule are areas for future research, the established chemistry of imidazoles provides a strong foundation for its exploration. Further studies to confirm its spectroscopic properties, explore its reactivity, and screen for various biological activities are highly encouraged.
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